2-[(2-Chlorobenzyl)oxy]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chlorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMYONIKOLZLBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368243 | |
| Record name | 2-[(2-chlorobenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52803-70-0 | |
| Record name | 2-[(2-Chlorophenyl)methoxy]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52803-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-chlorobenzyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 2 2 Chlorobenzyl Oxy Benzoic Acid
Established Synthetic Pathways and Precursor Chemistry
The foundational approaches to synthesizing 2-[(2-chlorobenzyl)oxy]benzoic acid primarily rely on well-established organic reactions. The selection of precursors is critical, with salicylic (B10762653) acid and 2-chlorobenzyl chloride being the most common starting materials.
Nucleophilic Substitution Reactions in Benzyl (B1604629) Ether Linkage Formation
The formation of the characteristic benzyl ether linkage in this compound is most frequently achieved through nucleophilic substitution reactions. The Williamson ether synthesis stands out as a classic and widely applied method for this transformation. organic-chemistry.orgmasterorganicchemistry.comyoutube.com This reaction follows an SN2 mechanism, where an alkoxide or, in this case, a phenoxide, acts as the nucleophile and attacks an alkyl halide, displacing the halide to form an ether. masterorganicchemistry.compearson.com
In the context of synthesizing this compound, the process begins with the deprotonation of the phenolic hydroxyl group of salicylic acid. This is typically accomplished using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a sodium or potassium salicylate (B1505791) salt (a phenoxide). organic-chemistry.org This phenoxide ion then serves as the nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride. The chloride ion is expelled as the leaving group, resulting in the formation of the desired ether bond. youtube.com Given that 2-chlorobenzyl chloride is a primary halide, it is an ideal substrate for the SN2 reaction, which minimizes the potential for competing elimination reactions. masterorganicchemistry.comyoutube.com
Carboxylic Acid Functional Group Introduction and Manipulation
The carboxylic acid group is a defining feature of the target molecule's structure and properties. lumenlearning.comwikipedia.orglibretexts.org In the most direct synthetic routes, this functional group is already present in one of the key precursors, salicylic acid (2-hydroxybenzoic acid). nih.gov This strategy is efficient as it bypasses the need for a separate step to introduce or manipulate the carboxyl group. The carboxyl group, consisting of a carbonyl (C=O) and a hydroxyl (OH) group attached to the same carbon atom, remains largely unreactive under the basic conditions of the Williamson ether synthesis, which targets the more acidic phenolic hydroxyl group. lumenlearning.combyjus.com
While less common for this specific molecule, general laboratory methods for introducing a carboxylic acid group onto an aromatic ring include the oxidation of an alkylbenzene side chain using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or the carboxylation of a Grignard reagent by reacting it with carbon dioxide followed by an acidic workup. chemistry.coach However, the use of salicylic acid as a starting material is the preferred and more atom-economical approach for this particular synthesis.
Advanced Synthetic Strategies and Process Efficiency Considerations
To improve upon traditional methods, researchers have explored advanced strategies to enhance the efficiency, yield, and purity of this compound synthesis. These approaches focus on catalysis and the fine-tuning of reaction parameters.
Catalytic Approaches in Benzyl Ether Synthesis
While the Williamson ether synthesis is robust, catalytic methods can offer milder reaction conditions and improved selectivity. Phase-transfer catalysis (PTC) is one such approach that can be applied to Williamson-type reactions. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the alkyl halide, thereby accelerating the reaction rate.
More advanced catalytic systems have also been developed for ether synthesis. For instance, palladium-catalyzed decarboxylative etherification presents an alternative route where aryl benzyl carbonates can be converted into aryl benzyl ethers. organic-chemistry.org Another modern technique involves the use of 2-benzyloxy-1-methylpyridinium triflate, which can act as a powerful benzylating agent under neutral conditions. nih.gov This reagent can be generated in situ and has proven effective for substrates that are sensitive to the acidic or basic conditions required by other methods. nih.gov
Chemical Reactivity and Derivatization Strategies
Electrophilic and Nucleophilic Reaction Profiles of 2-[(2-Chlorobenzyl)oxy]benzoic Acid
The reactivity of this compound is characterized by the interplay of its functional groups. The carboxylic acid moiety readily undergoes reactions typical of this class of compounds, while the benzyl (B1604629) ether linkage can be cleaved under specific conditions. Furthermore, the two aromatic rings provide sites for electrophilic substitution reactions.
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization. It can be converted into a variety of other functional groups through nucleophilic acyl substitution. openstax.org Common transformations include the formation of esters, amides, and acid chlorides.
Esterification: In a process known as Fischer esterification, carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. libretexts.org The reaction is reversible, and the use of the alcohol as the solvent can drive the equilibrium towards the product. libretexts.org
Amide Formation: The direct reaction of a carboxylic acid with an amine is generally unfavorable as the basic amine deprotonates the carboxylic acid. libretexts.org However, amides can be formed by heating the ammonium (B1175870) carboxylate salt above 100°C to drive off water. libretexts.org A more common laboratory method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. ajchem-a.comlibretexts.org
Acid Chloride Synthesis: Carboxylic acids can be converted to the more reactive acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). openstax.orgsavemyexams.com The hydroxyl group is converted into a better leaving group, facilitating nucleophilic attack by a chloride ion. openstax.orglibretexts.org
Transformations at the Benzyl Ether Linkage, Including Cleavage and Rearrangements
The benzyl ether linkage in this compound can be cleaved under various conditions.
Acid-Catalyzed Cleavage: Ethers can be cleaved by strong acids. youtube.com In an acidic medium, ether hydrolysis can proceed through either an Sₙ1 or Sₙ2 mechanism. nih.gov The Sₙ1 mechanism is often dominant when a stable carbocation, such as a benzyl carbocation, can be formed. nih.gov
Hydrogenolysis: A mild and efficient method for cleaving benzyl ethers is hydrogenolysis, which involves reaction with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. youtube.com This reaction is clean and typically gives high yields. youtube.com
Lewis Acid-Mediated Cleavage: Lewis acids can also be used to cleave benzyl ethers. For instance, a boron trichloride (B1173362)–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) allows for the selective removal of benzyl ether protecting groups under mild conditions, tolerating a range of other functional groups. organic-chemistry.org Magnesium bromide has been used for the selective cleavage of benzyl ethers located ortho to a carbonyl group. researchgate.net
Aromatic Substitution Reactions on the Chlorinated Benzene (B151609) Ring and the Benzoic Acid Ring
Both aromatic rings in this compound are available for electrophilic aromatic substitution reactions, although the reactivity of each ring is influenced by the existing substituents. Aromatic compounds react with strong electrophiles to generate a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity is then restored by the loss of a proton.
Common electrophilic aromatic substitution reactions include:
Halogenation: The introduction of a halogen atom (Cl, Br, I) onto an aromatic ring. masterorganicchemistry.com This reaction often requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to activate the halogen. libretexts.org
Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺). libretexts.org
Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid or sulfur trioxide in the presence of an acid.
The position of the incoming electrophile is directed by the existing substituents on the ring. The benzyloxy group on the benzoic acid ring is an ortho, para-director, while the carboxylic acid group is a meta-director. The chlorine atom on the other benzene ring is also an ortho, para-director.
Synthesis and Characterization of Novel Derivatives and Analogs
The versatile reactivity of this compound allows for the synthesis of a wide array of novel derivatives and analogs with potentially interesting chemical and biological properties.
Amide Derivatives from Carboxylic Acid Functionality
Amide derivatives are readily synthesized from the carboxylic acid functionality of this compound. A common and effective method for preparing amides involves the coupling of the carboxylic acid with an amine using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com This reaction is typically carried out at room temperature. ajchem-a.com The synthesis of N-substituted amides has also been achieved through the direct reaction of primary amines with 5-chloro-2-hydroxy-benzoic acid using phosphorus trichloride in an inert solvent. researchgate.net
Structural Modifications on the Chlorobenzyl Moiety (e.g., positional isomers of chlorine, other halogens)
Modifications to the chlorobenzyl moiety can lead to a diverse range of analogs. This includes changing the position of the chlorine atom on the benzene ring or replacing it with other halogens.
The synthesis of such analogs often starts from differently substituted starting materials. For example, a novel salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was synthesized by reacting salicylic acid with 3-(chloromethyl)benzoyl chloride. nih.govresearchgate.net Similarly, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid has been prepared from salicylic acid and 4-chloromethyl benzoyl chloride. nih.gov
The synthesis of various halogenated benzoic acids, which can serve as precursors, has been achieved through different routes. One process involves the oxidation of asymmetrically substituted benzophenones. google.com Another approach utilizes Sandmeyer or Balz-Schiemann reactions on substituted anilines to introduce halogens at specific positions. google.com The effect of positional isomerism of substituents on benzoic acid derivatives has been shown to influence their properties. nih.gov
Functionalization of the Benzoic Acid Ring System
The chemical reactivity of the benzoic acid ring in this compound is governed by the interplay of its two substituents: the carboxylic acid group (-COOH) and the 2-chlorobenzyloxy group (-O-CH₂-C₆H₄Cl). The carboxylic acid is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position (positions 3 and 5). youtube.com Conversely, the ether-linked benzyloxy group is an activating group due to the lone pairs on the oxygen atom, which can be donated to the ring via resonance. This directs incoming electrophiles to the ortho and para positions.
Given that the para position (position 4) is already substituted by the carboxylic acid, the directing effects of both groups converge on positions 3 and 5 of the benzoic acid ring. While the activating nature of the ether linkage would enhance reactivity, the deactivating carboxylic acid group tempers it. Therefore, functionalization of this ring system typically requires controlled conditions.
Common electrophilic aromatic substitution reactions, such as nitration and halogenation, are plausible derivatization strategies.
Nitration: The introduction of a nitro group (-NO₂) onto the benzoic acid ring can be achieved using a mixture of nitric acid and sulfuric acid. youtube.comgoogle.com The nitronium ion (NO₂⁺), the active electrophile, will preferentially attack the positions activated by the benzyloxy group and directed by the carboxyl group. youtube.com This leads to the formation of 3-nitro and 5-nitro derivatives. The reaction conditions, such as temperature and the ratio of acids, can be optimized to control the extent of nitration. google.compatsnap.com
Halogenation: Direct halogenation of the benzoic acid ring with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst can introduce a halogen atom. masterorganicchemistry.com The bulky 2-chlorobenzyl ether substituent may sterically hinder the approach of the electrophile to position 3, potentially favoring substitution at position 5.
The functionalization of the benzoic acid ring provides a pathway to synthesize a variety of derivatives with potentially new chemical and biological properties. The introduced functional groups can then be subjected to further chemical transformations.
Comparative Studies with Related Benzoyl Derivatives and Substituted Benzoic Acids
The chemical properties of this compound can be better understood through comparative analysis with other substituted benzoic acids, particularly focusing on the "ortho effect."
The ortho effect is a well-documented phenomenon in which ortho-substituted benzoic acids are typically stronger acids than their corresponding meta and para isomers, and also stronger than benzoic acid itself. almerja.comwikipedia.orgvedantu.com This effect is largely attributed to steric interactions. When a substituent is present at the ortho position, it can force the carboxylic acid group to twist out of the plane of the benzene ring. wikipedia.orgquora.com This disruption in coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the proton. quora.com
Table 1: Comparison of pKa Values for Selected Substituted Benzoic Acids
| Compound | Substituent Position | pKa Value | Reference |
| Benzoic Acid | - | 4.20 | almerja.com |
| 2-Methylbenzoic Acid | ortho | 3.90 | almerja.com |
| 3-Methylbenzoic Acid | meta | 4.27 | - |
| 4-Methylbenzoic Acid | para | 4.36 | - |
| 2-Chlorobenzoic Acid | ortho | 2.94 | - |
| 3-Chlorobenzoic Acid | meta | 3.83 | - |
| 4-Chlorobenzoic Acid | para | 3.99 | - |
| 2-Methoxybenzoic Acid | ortho | 4.08 | quora.com |
| 3-Methoxybenzoic Acid | meta | 4.09 | quora.com |
| 4-Methoxybenzoic Acid | para | 4.47 | - |
| This table is for illustrative purposes. pKa values can vary slightly depending on the measurement conditions. |
As shown in the table, ortho-substituted acids like 2-methylbenzoic acid and 2-chlorobenzoic acid are significantly more acidic (lower pKa) than their meta and para counterparts and benzoic acid itself. almerja.com An exception is 2-methoxybenzoic acid, where intramolecular hydrogen bonding may play a role, making its acidity similar to the meta isomer. quora.comrsc.org Given the large size of the 2-chlorobenzyl ether group, a pronounced steric-driven increase in acidity is expected for this compound.
Advanced Spectroscopic and Structural Elucidation
Comprehensive Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a crucial tool for identifying the functional groups within a molecule, providing a unique "fingerprint." For 2-[(2-Chlorobenzyl)oxy]benzoic acid, these methods would reveal characteristic vibrations corresponding to its carboxylic acid, ether, and chloro-aromatic components.
Although a specific experimental spectrum for this compound is not readily found in surveyed literature, the expected vibrational bands can be predicted. The FT-IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid group, typically in the 3300-2500 cm⁻¹ region, which is a result of strong hydrogen bonding. The C=O (carbonyl) stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700-1680 cm⁻¹.
Other significant vibrations include the C-O-C asymmetric and symmetric stretches from the ether linkage, expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. Aromatic C=C ring stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-Cl stretch from the chlorobenzyl group would likely appear as a strong band in the 800-600 cm⁻¹ range.
Table 1: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |
| C-H Stretch (Aromatic) | Aryl Rings | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | Methylene (B1212753) (-CH₂-) | 2950 - 2850 | Medium |
| C=O Stretch | Carboxylic Acid | 1700 - 1680 | Strong |
| C=C Stretch | Aromatic Rings | 1600 - 1450 | Medium-Weak |
| C-O-C Stretch (Asymmetric) | Ether | ~1250 | Strong |
| C-O Stretch | Carboxylic Acid/Ether | 1300 - 1000 | Medium |
| C-Cl Stretch | Chlorobenzyl | 800 - 600 | Strong |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
For this compound, the ¹H NMR spectrum would display distinct signals for each type of proton. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically above 10 ppm. The benzylic protons (-O-CH₂-) would be a sharp singlet around 5.0-5.5 ppm. The eight aromatic protons, four on the benzoic acid ring and four on the chlorobenzyl ring, would appear as a complex series of multiplets in the 6.8-8.0 ppm range.
The ¹³C NMR spectrum would complement this by showing a signal for each of the 14 unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be found downfield, around 170 ppm. The aromatic carbons would resonate in the 110-160 ppm region, with the carbon attached to the ether oxygen and the carbon attached to the chlorine atom being identifiable by their specific chemical shifts. The benzylic carbon (-O-CH₂-) would appear around 70 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| -COOH | Carboxylic Acid | >10 | Broad Singlet | 1H |
| Ar-H | Aromatic Rings | 6.8 - 8.0 | Multiplets | 8H |
| -O-CH₂- | Benzyl (B1604629) Ether | 5.0 - 5.5 | Singlet | 2H |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Functional Group | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C=O | Carboxylic Acid | ~170 |
| C-O (Aromatic) | Benzoic Acid Ring | ~158 |
| C-Cl (Aromatic) | Chlorobenzyl Ring | ~134 |
| C (Aromatic) | Aromatic Rings | 110 - 140 |
| -O-CH₂- | Benzyl Ether | ~70 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₄H₁₁ClO₃, giving it a molecular weight of approximately 262.69 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be confirmed.
Upon ionization, the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely involve:
Alpha-cleavage of the ether bond, leading to the formation of a stable 2-chlorobenzyl cation (m/z 125). This would be a very prominent peak.
Loss of the carboxylic acid group (-COOH, 45 Da) from the molecular ion.
Fragmentation of the benzoic acid moiety , potentially leading to ions corresponding to salicylic (B10762653) acid fragments if rearrangement occurs.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion |
|---|---|
| 262/264 | [M]⁺, Molecular ion (showing isotopic pattern for one Cl atom) |
| 139 | [M - C₇H₆Cl]⁺, Loss of the chlorobenzyl group |
| 125/127 | [C₇H₆Cl]⁺, 2-Chlorobenzyl cation (showing isotopic pattern) |
| 121 | [M - C₇H₆ClO]⁺, Loss of the chlorobenzyloxy radical |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and torsional angles. While no published crystal structure for this compound could be located in the searched databases, a hypothetical solid-state structure would exhibit key features.
Table 5: Hypothetical Crystallographic Parameters for this compound
| Parameter | Expected Feature |
|---|---|
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interaction | O-H···O hydrogen-bonded dimers |
| Key Conformation Feature | Dihedral angle between the two aromatic rings |
Advanced Spectroscopic Techniques for Elucidating Electronic Transitions and Excited States (e.g., UV-Vis Absorption and Fluorescence Emission)
UV-Vis absorption spectroscopy measures the electronic transitions within a molecule, typically from π to π* orbitals in aromatic systems. For this compound, the spectrum would be expected to show strong absorptions in the ultraviolet region, likely between 200 and 300 nm. These absorptions would correspond to the π→π* transitions within the two aromatic rings (the benzoic acid and the chlorophenyl moieties). The presence of the carboxyl, ether, and chloro substituents would influence the exact position (λ_max) and intensity of these bands.
Fluorescence emission spectroscopy would provide information about the molecule's excited states. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule might exhibit fluorescence. The emission spectrum would typically be a mirror image of the lowest-energy absorption band. The fluorescence quantum yield and lifetime would be sensitive to the molecular conformation and the presence of the heavy chlorine atom, which can promote intersystem crossing and potentially quench fluorescence. Specific experimental UV-Vis and fluorescence data for this compound are not available in the surveyed literature.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT, TD-DFT) for Molecular Geometry Optimization and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the three-dimensional arrangement of atoms and the electronic properties of a molecule. Time-Dependent DFT (TD-DFT) is further used to understand the excited-state properties and electronic transitions. nih.govresearchgate.net
For 2-[(2-Chlorobenzyl)oxy]benzoic acid, a full geometry optimization would be performed, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), to find the lowest energy conformation. acs.org The resulting structure would detail bond lengths, bond angles, and dihedral angles. Key structural features of interest would be the dihedral angle between the two aromatic rings and the orientation of the carboxylic acid group relative to its attached benzene (B151609) ring. In similar structures, such as 2-(4-chlorobenzoyl)benzoic acid, the dihedral angle between the aromatic rings has been reported to be significant, for instance, 88.07 (11)°. researchgate.net For 2-[(2-acetoxybenzoyl)oxy]benzoic acid, the dihedral angle between the benzene rings is 81.9 (1)°. nih.gov It is expected that the ether linkage in this compound would allow for considerable conformational flexibility.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. acs.orgmdpi.com The HOMO is the orbital most likely to donate electrons, indicating nucleophilic character, while the LUMO is the most likely to accept electrons, indicating electrophilic character. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com
For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich benzoic acid ring and the oxygen atoms, while the LUMO would likely be distributed over the chlorobenzyl ring. The presence of the electron-withdrawing chloro group is expected to lower the LUMO energy. libretexts.org While specific values for the target molecule are not published, we can look at related compounds. For example, a DFT study on 4-(carboxyamino)-benzoic acid reported a HOMO-LUMO gap of 5.0 eV, indicating a stable structure. actascientific.com
Table 1: Representative Frontier Molecular Orbital Data from a Related Substituted Benzoic Acid
| Parameter | Energy (eV) |
| EHOMO | -6.82 |
| ELUMO | -1.82 |
| Energy Gap (ΔE) | 5.00 |
| Data is based on the computational analysis of 4-(carboxyamino)-benzoic acid and serves as a representative example. actascientific.com |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity.
Electronic Chemical Potential (μ) : This describes the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a better electron donor.
Chemical Hardness (η) : This measures the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S) : This is the reciprocal of chemical hardness (S = 1/η) and indicates a molecule's polarizability.
Using the representative data from the related compound, these values can be calculated to provide an estimation of the reactivity of substituted benzoic acids.
Table 2: Representative Global Reactivity Descriptors
| Parameter | Value (eV) |
| Electronic Chemical Potential (μ) | -4.32 |
| Chemical Hardness (η) | 2.50 |
| Chemical Softness (S) | 0.40 |
| Calculated using the representative data from Table 1. actascientific.com |
The global electrophilicity index (ω) is a measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is defined as ω = μ² / (2η). This index helps in classifying molecules as strong or weak electrophiles. Local electrophilicity can be determined using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, the carboxylic acid group and the chlorinated benzene ring would be key sites of interest for reactivity.
Table 3: Representative Global Electrophilicity Index
| Parameter | Value (eV) |
| Global Electrophilicity Index (ω) | 3.73 |
| Calculated using the representative data from Table 1 and Table 2. actascientific.com |
Natural Bond Orbital (NBO) Analysis for Intermolecular Electronic Interactions and Stabilization Energies
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.
In this compound, significant interactions would be expected between the lone pairs of the ether and carbonyl oxygen atoms and the antibonding orbitals of the adjacent aromatic rings. For instance, a study on 2-[(2,3-dimethylphenyl)amino]benzoic acid performed NBO analysis to understand its electronic structure. nih.gov For our target molecule, key NBO interactions would include:
Delocalization from the oxygen lone pairs (nO) to the π* orbitals of the benzene rings.
Hyperconjugative interactions between the σ bonds of the methylene (B1212753) bridge and the aromatic π systems.
Interactions involving the chlorine atom's lone pairs and the antibonding orbitals of the chlorobenzyl ring.
Table 4: Representative NBO Analysis of Donor-Acceptor Interactions in a Substituted Benzoic Acid Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| nN | σ*C-H | 8.13 |
| Data from a tutorial example on methylamine, illustrating the type of stabilization energies calculated in NBO analysis. The specific interactions in this compound would differ. nih.gov |
Investigation of Non-Linear Optical (NLO) Properties
Molecules with significant delocalized π-electron systems and a difference in electron density between the ground and excited states can exhibit non-linear optical (NLO) properties. These materials have applications in technologies like optical switching and frequency conversion. The primary NLO property of interest is the first hyperpolarizability (β). Computational methods, particularly DFT, can be used to calculate these properties.
For this compound, the presence of two aromatic rings connected by an ether linkage provides a pathway for electron delocalization. The electron-withdrawing nature of the chloro substituent and the carboxylic acid group can create a degree of intramolecular charge transfer upon excitation, which is a prerequisite for NLO activity. While specific NLO data for this molecule is not available, studies on other organic molecules, such as azobenzene-based polysiloxanes, demonstrate how molecular structure influences NLO properties. rsc.orgnih.gov A computational study would involve calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) to assess its potential as an NLO material.
Table 5: Representative Calculated NLO Properties for a Generic Organic Molecule
| Property | Value |
| Dipole Moment (μ) | (Value in Debye) |
| Mean Polarizability (α) | (Value in a.u.) |
| First Hyperpolarizability (β) | (Value in a.u.) |
| This table illustrates the type of data obtained from NLO calculations; specific values would need to be computed for this compound. |
Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects
While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, including their conformational changes and interactions with a solvent. acs.orgaip.org An MD simulation of this compound would provide a detailed understanding of its conformational landscape. Due to the flexible ether linkage, the molecule can adopt various conformations, and MD simulations can map the energy surface connecting these different states.
Charge Distribution Analysis (Mulliken Population, MEP)
Mulliken Population Analysis
Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on the atoms within a molecule. This approach partitions the total electron population among the constituent atoms, providing a quantitative picture of charge distribution. While it is a widely used method, it's important to note that the resulting charges are not physical observables but rather a theoretical construct dependent on the basis set used in the calculation.
To illustrate the expected charge distribution, a hypothetical data table is presented below. The exact values would require specific quantum chemical calculations (e.g., using Density Functional Theory, DFT) which have not been publicly reported for this molecule.
Table 1: Hypothetical Mulliken Atomic Charges for this compound
| Atom | Hypothetical Partial Charge (e) |
| O (Carboxylic Acid, C=O) | -0.5 to -0.7 |
| O (Carboxylic Acid, -OH) | -0.6 to -0.8 |
| O (Ether) | -0.5 to -0.7 |
| Cl | -0.1 to -0.3 |
| H (Carboxylic Acid) | +0.4 to +0.6 |
| C (Carboxylic Acid) | +0.6 to +0.8 |
| C (Aromatic Ring - Benzoic Acid) | Variable (-0.2 to +0.2) |
| C (Aromatic Ring - Chlorobenzyl) | Variable (-0.2 to +0.2) |
| C (Methylene Bridge) | +0.1 to +0.3 |
| H (Aromatic Rings & Methylene) | +0.1 to +0.2 |
Note: These values are illustrative and not based on actual experimental or calculated data.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule in three-dimensional space. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions.
In an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate an excess of electrons and are susceptible to electrophilic attack. These areas are usually located around electronegative atoms like oxygen and chlorine. Conversely, regions of positive electrostatic potential, shown in shades of blue, signify a deficiency of electrons and are prone to nucleophilic attack. These are often found around hydrogen atoms, particularly the acidic proton of the carboxylic acid group. Green areas represent regions of neutral potential.
For this compound, an MEP analysis would be expected to show the following features:
High Negative Potential: Concentrated around the oxygen atoms of the carboxyl group and the ether linkage, as well as the chlorine atom on the benzyl (B1604629) ring. These are the most likely sites for interaction with positive ions or electrophiles.
High Positive Potential: Located around the acidic hydrogen of the carboxylic acid group, making it the most probable site for deprotonation or interaction with a nucleophile. The hydrogen atoms on the aromatic rings would also exhibit a lesser degree of positive potential.
Neutral Regions: The carbon backbones of the aromatic rings would likely display a more neutral potential, with variations depending on the influence of the attached functional groups.
While specific MEP maps for this compound are not available in the public research domain, the general principles of MEP analysis allow for a confident prediction of its key electrostatic features. These theoretical insights are crucial for understanding how the molecule might interact with biological targets or other chemical species.
Applications and Industrial Relevance in Chemical Science
Role as a Versatile Intermediate in Organic Synthesis Beyond Pharmaceuticals
While a significant portion of the documented synthesis applications of 2-[(2-Chlorobenzyl)oxy]benzoic acid is in the context of drug discovery, its role as a versatile intermediate extends to other areas of organic synthesis. The compound serves as a valuable building block, providing a scaffold that can be chemically modified to create a diverse array of more complex organic molecules. evitachem.com Its utility stems from the presence of multiple reactive sites: the carboxylic acid group, the aromatic rings, and the benzylic ether linkage.
The carboxylic acid group can undergo a variety of classical reactions, such as esterification, amidation, and reduction, to introduce new functional groups. The aromatic rings are susceptible to electrophilic substitution reactions, allowing for the introduction of additional substituents that can tailor the properties of the final product. The ether bond, while generally stable, can be cleaved under specific conditions to yield a phenol (B47542) and a benzyl (B1604629) alcohol derivative, further expanding its synthetic utility. Although specific, large-scale industrial applications outside of pharmaceuticals are not extensively documented in publicly available literature, its presence in chemical supplier catalogs as a reagent and building block underscores its utility in broader organic synthesis. evitachem.com
Utility as a Reagent in General Chemical Research and Development
In the sphere of general chemical research and development, this compound is utilized as a laboratory reagent. evitachem.com Its availability from chemical suppliers facilitates its use in exploratory synthesis and the development of new chemical entities for a variety of research purposes. Researchers may employ this compound to investigate new reaction methodologies, to synthesize novel ligands for catalysis, or to create molecular probes for biological or materials science studies. The specific combination of a carboxylic acid and a chlorinated benzyl ether in one molecule allows for its use in structure-activity relationship (SAR) studies, where the impact of these functionalities on the properties of a target molecule is investigated.
Potential Applications in Materials Science (e.g., as monomers for resins or polymers)
The molecular structure of this compound suggests its potential for application in materials science, particularly as a monomer for the synthesis of specialty resins and polymers. The carboxylic acid functionality can be used for the formation of polyester (B1180765) or polyamide chains through condensation polymerization with suitable diols or diamines, respectively. The presence of the chlorobenzyl group can impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy, or a higher refractive index.
While specific examples of polymers derived from this compound are not prevalent in the literature, the broader class of benzoic acid derivatives has been explored for such purposes. For instance, benzoic acid-terminated oligoesters have been investigated as melt flow modifiers for thermoplastic coatings and powders. This suggests a potential avenue for the application of this compound in creating polymers with tailored properties for coatings, adhesives, or other advanced material applications. Further research would be required to fully explore and realize this potential.
Exploration in Agrochemical Research (e.g., as precursors for pesticides)
The field of agrochemical research represents another area where this compound could find application as a precursor for the synthesis of new pesticides. The structural motifs present in the molecule are found in various known agrochemicals. For example, the benzoic acid moiety is a common feature in certain herbicides, and chlorinated aromatic rings are present in a wide range of insecticides and fungicides.
Studies Related to Corrosion Inhibition by Benzoic Acid Derivatives
The prevention of metal corrosion is a critical aspect of industrial maintenance and material longevity. Benzoic acid and its derivatives have been the subject of numerous studies for their potential as corrosion inhibitors for various metals, including mild steel and aluminum. ijraset.comresearchgate.netresearchgate.net The mechanism of inhibition is generally attributed to the adsorption of the benzoic acid molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. researchgate.netmdpi.comacs.org
The adsorption process can be influenced by the presence of various functional groups on the benzoic acid ring. In the case of this compound, the presence of the ether oxygen and the chlorine atom, both of which have lone pairs of electrons, could enhance its adsorption onto the metal surface. These heteroatoms can act as active centers for adsorption, facilitating the formation of a stable and effective protective film. nih.gov
One study specifically investigating the inhibitory effect of 2-chlorobenzoic acid on the corrosion of mild steel in acidic media found that it did exhibit some level of inhibition, although its effectiveness varied with the concentration of the acid. ijraset.com For instance, in a 0.01N HCl solution, 2-chlorobenzoic acid demonstrated a significant inhibition efficiency of 73.52%. ijraset.com However, in a more concentrated 0.1N H2SO4 solution, its efficiency was reported to be very low at 2.70%. ijraset.com This indicates that the performance of such inhibitors can be highly dependent on the specific environmental conditions.
The potential for this compound as a corrosion inhibitor is further supported by the general understanding that organic compounds containing π-electrons and heteroatoms are effective in this regard. The aromatic rings of the molecule provide a source of π-electrons that can interact with the d-orbitals of the metal, strengthening the adsorption bond.
Interactive Data Table: Corrosion Inhibition Efficiency of 2-Chlorobenzoic Acid
| Corrosive Medium | Inhibitor Concentration | Metal | Inhibition Efficiency (%) | Reference |
| 0.01N HCl | Not Specified | Mild Steel | 73.52 | ijraset.com |
| 0.1N H2SO4 | Not Specified | Mild Steel | 2.70 | ijraset.com |
This table summarizes the reported corrosion inhibition efficiency of 2-chlorobenzoic acid, a structurally related compound, under different acidic conditions. This data provides a basis for the potential application of this compound as a corrosion inhibitor, warranting further investigation into its specific performance and mechanism of action.
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Chemistry Approaches for Synthesis
The chemical industry's growing focus on environmental stewardship is driving the adoption of green chemistry principles. Future research on 2-[(2-Chlorobenzyl)oxy]benzoic acid will likely prioritize the development of synthesis methods that are safer, more efficient, and less impactful on the environment. Traditional synthesis routes can be resource-intensive; therefore, innovation in this area is critical.
Key research objectives in green synthesis include:
Microwave-Assisted Synthesis: Techniques utilizing microwave irradiation are gaining traction as they can significantly reduce reaction times and energy consumption. frontiersin.org For instance, the synthesis of a related compound, 2-(3-chloromethyl)benzoyloxy)benzoic acid, was successfully achieved using microwave exposure for just five minutes. nih.gov Similar protocols could be adapted for the 2-chloro isomer, potentially offering higher yields and a smaller environmental footprint. frontiersin.orgnih.gov
Ultrasound-Assisted Synthesis: Like microwaves, ultrasound is another alternative energy source that can enhance reaction rates and yields in chemical synthesis. nih.gov Exploring its application could lead to more efficient and eco-friendly production methods. nih.gov
Use of Greener Solvents: A major goal of green chemistry is to replace hazardous solvents with safer alternatives. skpharmteco.com Research could focus on replacing traditional solvents like acetone (B3395972) or pyridine (B92270), which are used in the synthesis of similar molecules, with more benign options such as water-based systems or deep eutectic solvents. nih.govskpharmteco.comproquest.com
Catalyst Innovation: The development of non-toxic, recyclable catalysts can improve the sustainability of the synthesis process. The synthesis of related benzoyl salicylate (B1505791) structures has utilized pyridine as a catalyst; future work could investigate enzyme-based or metal-free catalysts to align with green chemistry goals. nih.gov
Exploration of Novel Derivatization Pathways for Functional Materials
The core structure of this compound, featuring a carboxylic acid group and a chlorinated benzyl (B1604629) ether, serves as a versatile scaffold for chemical modification. Derivatization—the process of transforming a chemical compound into a product of similar structure, called a derivative—opens up possibilities for creating new functional materials with tailored properties.
Future research in this area could focus on:
Synthesis of Ester and Amide Derivatives: The carboxylic acid moiety is a prime site for modification. Esterification or amidation reactions could yield a library of new compounds. These derivatives could be investigated for unique biological activities, as has been done with related salicylic (B10762653) acid derivatives that show promise as analgesic and anti-inflammatory agents. nih.govnih.gov
Polymer Integration: The molecule could be functionalized to act as a monomer for polymerization, leading to the creation of new polymers with specific thermal, optical, or mechanical properties.
Development of Bioactive Conjugates: By linking this compound to other biologically active molecules, researchers could develop novel compounds. For example, the esterification of a similar compound, 2-hydroxy-4-(trifluoromethyl)benzoic acid with pyruvate, resulted in a novel neuroprotective agent. researchgate.net
Advanced Computational Modeling for Predictive Chemical Behavior and Reaction Pathways
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. These methods allow scientists to predict the properties and reactivity of molecules before they are synthesized in the lab, saving time, resources, and reducing waste.
For this compound, advanced computational modeling could be applied to:
Predict Biological Activity: In-silico techniques like molecular docking can predict how a molecule might interact with biological targets, such as enzymes or receptors. Studies on a related isomer, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), used docking scores to predict its affinity for the COX-2 enzyme, guiding further research into its anti-inflammatory potential. nih.govresearchgate.net Similar models could be employed to screen this compound and its derivatives for a wide range of potential therapeutic applications.
Optimize Reaction Conditions: Quantum mechanical calculations can be used to model reaction mechanisms and transition states. This allows for the prediction of the most efficient reaction pathways and conditions (e.g., temperature, catalyst, solvent), accelerating the development of optimized synthesis protocols.
Forecast Physicochemical Properties: Computational tools can accurately predict properties such as solubility, stability, and lipophilicity (CLogP). nih.govresearchgate.net This information is crucial for a wide range of applications, from drug development to materials science.
Integration of High-Throughput Synthesis and Characterization Methodologies for Analog Generation
To efficiently explore the chemical space around this compound, modern high-throughput techniques are essential. These methods involve the parallel synthesis and rapid screening of large numbers of related compounds, known as analogs.
Future research efforts would benefit from:
Automated Synthesis Platforms: Robotic systems can be used to perform a large number of reactions simultaneously, enabling the rapid generation of a diverse library of derivatives based on the this compound scaffold. This approach was foreshadowed in research on a related compound where an initial in-silico screening of 64 potential molecules led to the successful synthesis of 14 distinct compounds. nih.gov
Rapid Characterization Techniques: The integration of high-speed analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), is critical for quickly confirming the structure and purity of the newly synthesized compounds. researchgate.netbldpharm.com
High-Throughput Screening (HTS): Once a library of analogs is created, HTS can be used to rapidly test them for desired properties, such as biological activity or material performance. This integrated approach of high-throughput synthesis and screening dramatically accelerates the discovery of lead compounds for specific applications.
Q & A
Q. Basic
- TLC : Monitor reaction progress using silica gel plates and UV visualization (Rf ~0.5 in ethyl acetate/hexane 3:7) .
- IR Spectroscopy : Confirm ester (C=O at ~1700 cm⁻¹) and aromatic (C-Cl at 750 cm⁻¹) functional groups .
- NMR : ¹H NMR identifies the benzyloxy protons (δ 5.2–5.4 ppm) and aromatic protons (δ 7.2–8.1 ppm). ¹³C NMR verifies the ester carbonyl (δ 165–170 ppm) .
- Elemental Analysis (EDS) : Validates molecular composition (C, H, N, Cl) within ±0.3% deviation .
How can molecular docking studies predict the compound’s interaction with COX-2?
Advanced
Using software like AutoDock Vina, dock the compound into the COX-2 active site (PDB:5F1A). Key steps:
Prepare the ligand (protonation states, energy minimization).
Define the binding pocket (e.g., catalytic Ser530 and Tyr385 residues).
Run docking simulations with flexible side chains.
Analyze binding affinity (G-scores < -7 kcal/mol suggest strong inhibition).
In silico results from 2-[(3-(chloromethyl)benzoyl)oxy]benzoic acid showed a G-score of -8.2 kcal/mol, indicating potential COX-2 binding comparable to acetylsalicylic acid (-7.5 kcal/mol) .
What methodologies assess the compound’s toxicity profile in preclinical studies?
Q. Advanced
- Acute Oral Toxicity (OECD 423) : Administer graded doses (5–2000 mg/kg) to rodents. Observe mortality, histopathology (e.g., gastrointestinal mucosa), and biochemical markers (ALT, AST) for 14 days .
- Subchronic Toxicity : 28-day repeated dosing with hematological (platelet count) and organ-weight analysis.
- In Vitro Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to determine IC₅₀ values .
How can SHELX software resolve structural ambiguities in crystallographic studies?
Advanced
SHELXL refines X-ray diffraction data by:
Initial Model Building : SHELXS auto-traces electron density maps.
Hydrogen Bond Analysis : SHELXL identifies O—H⋯O and C—H⋯O interactions (e.g., chains parallel to [111] in triclinic crystals) .
Twinning Correction : For overlapping reflections, use TWIN/BASF commands.
Validation : R-factor (<5%) and wR₂ (<12%) ensure precision. A recent study reported a final R₁ = 0.039 for a related benzoic acid derivative .
How to design experiments comparing the compound’s analgesic efficacy to existing drugs?
Q. Advanced
- Plantar Test (Hargreaves Model) : Measure latency (sec) to thermal pain in rodents. Dose-dependent increases (e.g., 150 mg/kg → 12.3±1.2 sec vs. control 6.5±0.8 sec) indicate efficacy .
- Acetic Acid Writhing Test : Count abdominal contractions post-injection. A 60% reduction vs. acetylsalicylic acid’s 45% suggests superior activity .
- Statistical Analysis : ANOVA with post-hoc Tukey test (p<0.01) validates significance .
What challenges arise in determining hydrogen bonding networks via crystallography?
Q. Advanced
- Disorder in Crystal Lattices : Partial occupancy of benzyl groups complicates electron density maps. Use SQUEEZE in PLATON to model solvent voids .
- Weak Interactions : Low electron density for C—H⋯O bonds requires high-resolution data (<1.0 Å). Refinement with SHELXL’s AFIX constraints improves accuracy .
- Thermal Motion : High B-factors (>4 Ų) for flexible substituents necessitate TLS parameterization .
How to address discrepancies between in vitro and in vivo pharmacological data?
Q. Advanced
- Bioavailability Studies : Measure plasma concentration via HPLC to confirm in vivo absorption (e.g., Tmax = 2 hr, Cmax = 12 µg/mL) .
- Metabolite Profiling : LC-MS identifies active metabolites (e.g., hydrolyzed benzoic acid derivatives) that may enhance in vivo activity .
- Dose-Response Correlation : If in vitro IC₅₀ = 50 µM but in vivo ED₅₀ = 100 mg/kg, adjust for protein binding (e.g., 95% plasma protein affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
